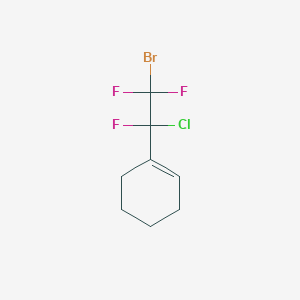

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" is a halogenated cyclohexene with a trifluoroethyl group attached to the cyclohexene ring. This structure suggests potential reactivity due to the presence of halogens and the electron-withdrawing effect of the trifluoroethyl group, which may influence both its physical properties and chemical behavior.

Synthesis Analysis

The synthesis of halogenated cyclohexenes can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-bromo-2-chlorocyclopropene involves the treatment of a bromo-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride . Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone indicates the possibility of synthesizing complex bromo-chloro-trifluoroethyl compounds through multi-step reactions .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of halogen atoms, which can significantly affect the electron distribution and molecular geometry. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This suggests that "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" may also exhibit unique structural features due to its halogen and trifluoroethyl substituents.

Chemical Reactions Analysis

The presence of bromine and chlorine in the compound suggests potential reactivity in substitution and addition reactions. For example, sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones demonstrate the reactivity of similar bromo-chloro-trifluoroethyl compounds . Additionally, the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids indicates that brominated cyclohexenes can undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" would likely be influenced by the halogen atoms and the trifluoroethyl group. Compounds with similar structures have been shown to have unique properties, such as the facially polarized nature of all-cis 1,2,3,4,5,6-hexafluorocyclohexane . The bromo and chloro substituents could also affect the boiling point, density, and solubility of the compound.

科学的研究の応用

Synthesis of Novel Compounds

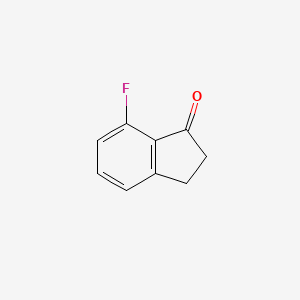

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene plays a role in the synthesis of various novel compounds. For instance, it has been used in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a compound with potential applications in organic synthesis (Lujan-Montelongo & Fleming, 2014).

Regioselective Synthesis Techniques

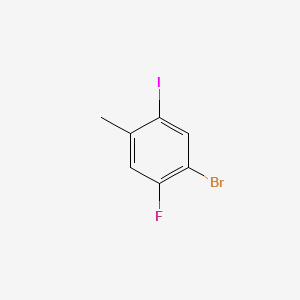

Research has explored its use in regioselective synthesis techniques. For example, a study on the synthesis of 2,3-difluorohalobenzenes using tetrafluoroethylene and buta-1,3-diene highlighted the role of similar compounds in selective synthesis processes (Volchkov et al., 2021).

Catalytic Cyclization

Catalytic cyclization involving compounds like 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene has been studied, such as in the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids (Yoon & Cho, 2015).

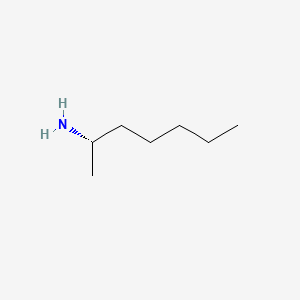

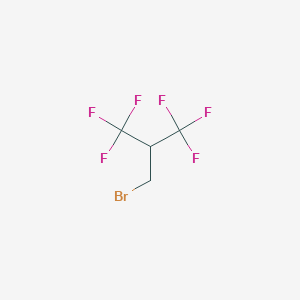

Chemical Reactions with Enol Ethers

There's research on sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with methyl and trimethylsilyl ethers of cyclopentanone and cyclohexanone enols, demonstrating the compound's utility in chemical reactions (Dmowski & Ignatowska, 2003).

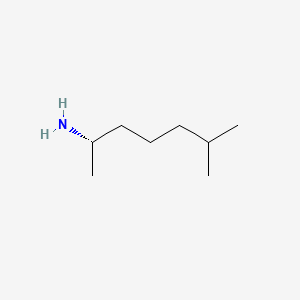

Synthesis of Functionalized Cyclohexenes

A study focused on synthesizing cyclohexenes functionalized by nitro and trihalomethyl groups, shedding light on the diverse functionalization possibilities of similar compounds (Anisimova et al., 2018).

Electrochemical Studies

Electrochemical behavior of halogen-containing cyclohexa-2,5-dien-1-ones at the glassy-carbon electrode in DMF was explored, which involves compounds with structural similarities to 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene (Gavrilova et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHQTLVLTZNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(C(F)(F)Br)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371225 |

Source

|

| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |

CAS RN |

231953-30-3 |

Source

|

| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)